molecular formula C13H12BrN3O3S B11603481 (2-{[1-(4-Bromophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[1-(4-Bromophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11603481
M. Wt: 370.22 g/mol
InChI Key: BTWUVWNJCQXANQ-FRKPEAEDSA-N
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Description

2-[(2E)-2-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that features a thiazolidine ring, a hydrazone linkage, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 1-(4-bromophenyl)ethanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to form the thiazolidine ring: The hydrazone intermediate is then reacted with thioglycolic acid under basic conditions to form the thiazolidine ring.

    Formation of the final product: The thiazolidine intermediate is then subjected to further reactions, such as oxidation or substitution, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

2-[(2E)-2-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting specific enzymes: The compound may inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Interacting with DNA: The compound may interact with DNA, leading to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
  • 2-[(2E)-2-[(2E)-2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID

Uniqueness

The presence of the bromophenyl group in 2-[(2E)-2-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C13H12BrN3O3S

Molecular Weight

370.22 g/mol

IUPAC Name

2-[(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C13H12BrN3O3S/c1-7(8-2-4-9(14)5-3-8)16-17-13-15-12(20)10(21-13)6-11(18)19/h2-5,10H,6H2,1H3,(H,18,19)(H,15,17,20)/b16-7+

InChI Key

BTWUVWNJCQXANQ-FRKPEAEDSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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